2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide
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Description
2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications
Oxidation Reactivity and Synthetic Applications
The chemical oxidation of compounds related to the query structure, such as 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives, has been explored. These studies offer insights into synthetic routes and the reactivity of similar compounds. The oxidation processes generate diverse products, characterized by spectroscopic methods and X-ray crystallography, illustrating the compound's utility in synthetic chemistry and material science (Pailloux et al., 2007).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, similar in functional group arrangement to the query compound, has led to the synthesis and characterization of novel coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating the potential of such compounds in biochemistry and pharmacology (Chkirate et al., 2019).
Potential Therapeutic Applications
The discovery of compounds closely related to the query molecule has been reported in the context of searching for new therapeutic agents. For example, derivatives have been identified as potent inhibitors in pharmacological studies, suggesting their utility in drug discovery and medicinal chemistry. This includes the identification of clinical candidates for the treatment of diseases involving specific protein overexpression (Shibuya et al., 2018).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds derived from similar acetamide precursors has been studied for their antitumor activities. These compounds, including derivatives with thiophene, thiazole, and pyrazole rings, show significant inhibitory effects against various human cancer cell lines, highlighting the potential of such molecules in developing new anticancer therapies (Shams et al., 2010).
Properties
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-5-7-14(8-6-12)10-20-16(23)11-25-18-15(4-3-9-19-18)17-21-13(2)22-24-17/h3-9H,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLVJUYUXKPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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